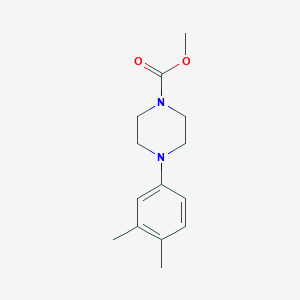

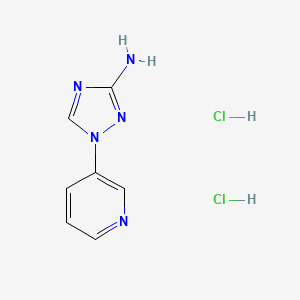

1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

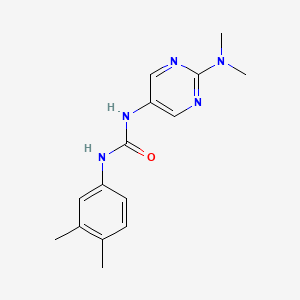

The compound "1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride" is a derivative of 1H-1,2,3-triazole-4-carboxylic acid, which is a core structure for various biologically active compounds. The presence of a piperidine moiety suggests potential for increased solubility and interaction with biological targets due to its basic nitrogen atom. This compound could be of interest in the development of new pharmaceuticals due to the versatility of the triazole ring in medicinal chemistry .

Synthesis Analysis

The synthesis of related 1H-1,2,3-triazole-4-carboxylic acid derivatives has been explored through various methods. For instance, the synthesis of derivatives with a hydrogenated pyridine fragment has been achieved by the reduction of pyridinium salts, reactions of 4-piperidinone with aryl carboanions, and arylation reactions of piperidine. These methods have been used to introduce substituents at different positions on the triazole ring, which can be further modified to create a diverse library of compounds . Additionally, a one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones has been used to synthesize 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the versatility of triazole synthesis .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to modulate the compound's properties. The triazole ring itself is a stable and versatile scaffold that can engage in hydrogen bonding and coordinate to metal ions, which is useful in drug design. The piperidine ring, when incorporated into the structure, can influence the conformation and electronic distribution of the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. For example, the triazole ring can act as a nucleophile or electrophile in cycloaddition reactions, and the substituents can undergo further transformations such as oxidation, reduction, and alkylation. These reactions can be used to fine-tune the physical and chemical properties of the compound for specific applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the triazole ring. The introduction of a piperidine moiety can increase the basicity and potentially improve the solubility of the compound in biological media. The stability of the triazole ring makes these compounds suitable for various biological applications, as they can withstand metabolic processes without rapid degradation .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-piperidin-2-ylethyl)triazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2.ClH/c15-10(16)9-7-14(13-12-9)6-4-8-3-1-2-5-11-8;/h7-8,11H,1-6H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUQFYOIBIYNII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2C=C(N=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2515808.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)

![3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2515822.png)